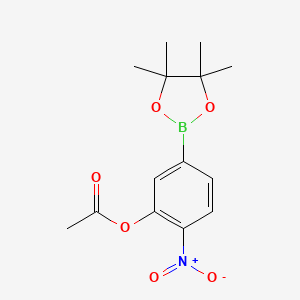

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of an acetyloxy group, a nitro group, and a boronic acid pinacol ester moiety, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester typically involves the esterification of 3-(Acetyloxy)-4-nitrophenylboronic acid with pinacol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid pinacol ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products Formed

Reduction: Formation of 3-(Amino)-4-nitrophenylboronic acid pinacol ester.

Substitution: Formation of various substituted phenylboronic acid pinacol esters.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Key Applications

-

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles such as halides. The presence of the acetyloxy group enhances the reactivity of the boron moiety, facilitating more efficient coupling reactions.

- Mechanistic Insights: Studies have shown that the acetate group can stabilize the transition state during transmetalation processes, leading to improved yields in product formation .

-

Synthesis of Bioactive Compounds

- Antitumor Agents: The compound has been utilized in the synthesis of various antitumor agents, including mTOR and PI3K inhibitors. These compounds are significant in cancer therapy due to their role in cell proliferation and survival pathways .

- RNA Conjugates: It serves as a precursor for synthesizing RNA conjugates, which are essential for developing RNA-based therapeutics and diagnostics .

- Electrooxidative Synthesis

- Functionalization of Alkynes

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85-95 | Pd catalyst, base, solvent (water/THF) |

| Synthesis of Antitumor Agents | 75-90 | Reflux conditions with acetic acid |

| Electrooxidative Synthesis | 80-88 | Electrochemical cell setup |

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid moiety can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of cellular pathways. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Nitrophenylboronic acid pinacol ester

- 3-(Amino)-4-nitrophenylboronic acid pinacol ester

Uniqueness

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is unique due to the presence of both acetyloxy and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biomedical research, distinguishing it from other boronic acid derivatives.

Actividad Biológica

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of both acetyloxy and nitro functional groups. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a tool in chemical biology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅BNO₄

- Molecular Weight : 253.08 g/mol

The compound's unique features arise from the acetyloxy group, which enhances its reactivity, and the nitro group, which can influence biological interactions.

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. The acetyloxy group in this compound may facilitate transmetalation reactions, which are crucial in various catalytic processes. Notably, the presence of the nitro group can modulate the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

Anticancer Properties

Recent studies have explored the potential anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of proteasomes and various kinases, which are vital in cancer cell proliferation and survival.

- Case Study : A study investigating a series of boronic acids reported antiproliferative activity against androgen-dependent prostate cancer cell lines. The structural similarity of these compounds to known non-steroidal antiandrogens (NSAAs) suggests that modifications like substituting the nitro group with a boronic acid could retain or enhance activity against androgen receptors .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes through reversible covalent bonding. The acetyloxy and nitro groups may enhance binding affinity and specificity towards certain enzyme targets.

- Research Findings : In vitro assays demonstrated that derivatives with similar structures could effectively inhibit proteasome activity, leading to apoptosis in cancer cells .

Summary of Research Findings

Propiedades

IUPAC Name |

[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOAREDQPFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.